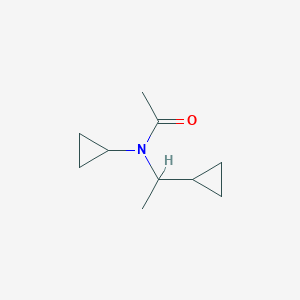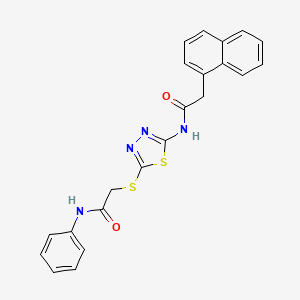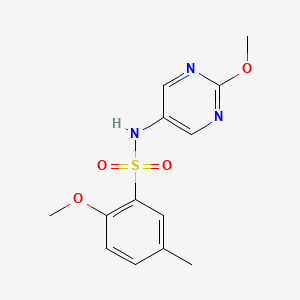![molecular formula C7H11NO3 B2714841 4-(Hydroxymethyl)-2-azabicyclo[2.1.1]hexane-1-carboxylic acid CAS No. 1522098-73-2](/img/structure/B2714841.png)
4-(Hydroxymethyl)-2-azabicyclo[2.1.1]hexane-1-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Molecular Structure Analysis
Again, without a specific structural diagram or more detailed information, it’s challenging to provide a comprehensive analysis of the molecular structure. The name suggests a bicyclic structure with a carboxylic acid group, but further details would require more specific information .Wissenschaftliche Forschungsanwendungen
Novel Synthetic Approaches
Researchers have developed novel synthetic routes to create derivatives of 2-azabicyclo[2.1.1]hexane compounds, demonstrating their importance in organic chemistry. For instance, Grygorenko et al. (2009) reported a synthetic approach to 2,4-ethanoproline, starting from 4-hydroxyproline, which resulted in a compound with significant enantiomeric purity, showcasing the potential of these compounds in the synthesis of complex molecules with high stereochemical control (Grygorenko, Komarov, & Cativiela, 2009).
Conformational Studies and Biological Activity
The constrained structure of 2-azabicyclo[2.1.1]hexane derivatives has made them a focal point for studies aiming to understand their conformational behavior and potential biological activities. For example, Kurosawa et al. (2020) explored the guanidyl modification of the 1-azabicyclo[3.1.0]hexane ring in ficellomycin, highlighting the importance of this structure in mediating biological activities against bacteria, fungi, and tumors through DNA alkylation. This study underscores the significance of the 1-azabicyclo[3.1.0]hexane ring system in natural products with potent biological activities (Kurosawa et al., 2020).
Antimalarial and Antimicrobial Compounds
Compounds based on the 4-(Hydroxymethyl)-2-azabicyclo[2.1.1]hexane-1-carboxylic acid framework have also been investigated for their antimicrobial and antimalarial properties. Ningsanont et al. (2003) synthesized derivatives of ethyl 5-phenyl-6-oxa-1-azabicyclo[3.1.0]hexane-2-carboxylate and evaluated their activity against P. falciparum, showcasing the potential of these compounds in the development of new antimalarial agents (Ningsanont, Black, Chanphen, & Thebtaranonth, 2003).
Synthetic Efficiency and Versatility
The synthesis of 3-azabicyclo[3.1.0]hexane-1-carboxylic acid by Napolitano et al. (2010) exemplifies the synthetic versatility of these compounds, exploring different approaches for an efficient synthesis. This work emphasizes the potential of 2-azabicyclo[2.1.1]hexane derivatives as valuable building blocks in medicinal chemistry, due to their bicyclic nature and conformational constraints (Napolitano, Borriello, Cardullo, Donati, Paio, & Manfredini, 2010).
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
4-(hydroxymethyl)-2-azabicyclo[2.1.1]hexane-1-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11NO3/c9-4-6-1-7(2-6,5(10)11)8-3-6/h8-9H,1-4H2,(H,10,11) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHBAUHDTJMHXLC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2(CC1(NC2)C(=O)O)CO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
157.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1522098-73-2 |
Source


|
| Record name | 4-(hydroxymethyl)-2-azabicyclo[2.1.1]hexane-1-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(2R)-3-(4-Methoxycarbonylphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid](/img/structure/B2714762.png)
![7-ethynyl-1H,2H,3H-pyrido[2,3-b][1,4]oxazin-2-one](/img/structure/B2714764.png)
![Ethyl 5-(2,4-dichlorophenyl)-2-[4-(4-methoxyphenyl)piperazin-1-yl]-1H-pyrrole-3-carboxylate](/img/structure/B2714766.png)
![1-(4-chlorophenyl)-6-methoxy-3-phenyl-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2714768.png)



![4-[(1-Cyclopropylsulfonylpiperidin-4-yl)methoxy]-6-phenylpyrimidine](/img/structure/B2714774.png)


![2-(4-fluorophenoxy)-N-(3-methyl-1-(4-oxo-1-(m-tolyl)-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-1H-pyrazol-5-yl)acetamide](/img/structure/B2714780.png)

